LogP Reduction vs. 1,1-Dimethyl Analog
The 6-chloro substitution without C(1) methylation yields a substantially lower predicted lipophilicity compared to the 6-chloro-1,1-dimethyl analog. 6-Chlorofuro[3,4-C]pyridin-3(1H)-one exhibits a predicted ACD/LogP of 0.32, whereas the 1,1-dimethyl variant (CAS 676634-58-5) shows an XLogP3 of 1.8, representing a 1.48 log unit increase—a >30-fold difference in partition coefficient [1]. This difference directly impacts aqueous solubility and formulation behavior, with the lower LogP of the target compound predicting superior water solubility and reduced nonspecific protein binding compared to the dimethylated analog .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.32 |
| Comparator Or Baseline | 6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 676634-58-5), XLogP3 = 1.8 |
| Quantified Difference | ΔLogP = 1.48 (comparator is >30-fold more lipophilic) |
| Conditions | Predicted values: ACD/Labs Percepta Platform for target compound; PubChem XLogP3 for comparator |
Why This Matters
A >30-fold difference in lipophilicity significantly affects aqueous solubility, metabolic stability, and off-target binding—key parameters that inform compound prioritization in lead optimization and medicinal chemistry campaigns.
- [1] Kuujia. FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- (CAS 676634-58-5). XLogP3: 1.8. https://www.kuujia.com/cas-676634-58-5.html (accessed 2026). View Source
